3-Allyl-4-hydroxybenzonitrile
Description
3-Allyl-4-hydroxybenzonitrile is a substituted benzonitrile derivative featuring an allyl group (-CH₂CHCH₂) at the 3-position and a hydroxyl group (-OH) at the 4-position of the benzene ring. The compound combines the electron-withdrawing nitrile group (-CN) with the electron-donating hydroxyl and allyl substituents, creating a unique reactivity profile. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .
Properties
IUPAC Name |
4-hydroxy-3-prop-2-enylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-3-9-6-8(7-11)4-5-10(9)12/h2,4-6,12H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYLHBCOOJPTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920061 | |
| Record name | 4-Hydroxy-3-(prop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90923-69-6 | |
| Record name | NSC87354 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-3-(prop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of suitable solvents.
Major Products:
Oxidation: Formation of 3-allyl-4-hydroxybenzaldehyde or 3-allyl-4-hydroxyacetophenone.
Reduction: Formation of 3-allyl-4-aminobenzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Allyl-4-hydroxybenzonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Allyl-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Allyl-4-hydroxybenzonitrile with structurally related benzonitrile derivatives:
Key Observations:
- The hydroxyl group enhances acidity (pKa ~8–10, typical for phenolic -OH) compared to non-hydroxylated analogs .
- Molecular Weight: this compound has a higher molecular weight than simpler analogs like 3-(aminomethyl)benzonitrile, influencing solubility and melting points .
- Commercial Status : Unlike its discontinued status, analogs like 3-ethyl-4-hydroxy-5-methylbenzonitrile remain available, with seven synthetic route articles guiding its production .
Biological Activity
3-Allyl-4-hydroxybenzonitrile (C10H9NO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of an allyl group, a hydroxyl group, and a nitrile group. This unique combination enhances its reactivity and potential biological interactions. The molecular structure can be represented as follows:
- Chemical Formula : C10H9NO
- Molecular Weight : 161.18 g/mol
Biological Activities
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens. The hydroxyl group is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell death.
- Anticancer Activity : Research has shown that derivatives of this compound can induce cytotoxicity in human cancer cell lines. For instance, a study demonstrated that compounds derived from this structure were significantly more potent than standard chemotherapeutics like 5-fluorouracil against colon, prostate, and lung cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals, reducing oxidative stress |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
- Nucleophilic Addition : The nitrile group participates in nucleophilic addition reactions, potentially modifying enzyme activity and receptor interactions.
These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of oxidative stress pathways .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of synthesized compounds based on this compound against three human cancer cell lines (SW620, PC-3, NCI-H23). The most potent derivative exhibited cytotoxicity up to 213-fold greater than 5-fluorouracil .
- Antimicrobial Testing : In another case study, the compound was tested against several bacterial strains, demonstrating significant inhibition zones compared to control groups. This suggests a promising application in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Hydroxybenzonitrile | Lacks allyl group | Lower reactivity |
| 3-Allylbenzonitrile | Lacks hydroxyl group | Reduced hydrogen bonding |
| 4-Allyl-2-hydroxybenzonitrile | Hydroxyl in different position | Different reactivity profile |
The presence of both the allyl and hydroxyl groups in this compound contributes to its enhanced reactivity and biological activity compared to its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
